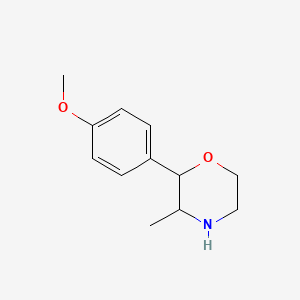

2-(4-Methoxyphenyl)-3-methylmorpholine

描述

2-(4-Methoxyphenyl)-3-methylmorpholine is a morpholine derivative characterized by a 4-methoxyphenyl substituent at the 2-position and a methyl group at the 3-position of the morpholine ring.

属性

IUPAC Name |

2-(4-methoxyphenyl)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-12(15-8-7-13-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRUEGUXZCYUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655910 | |

| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100369-95-7 | |

| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-methylmorpholine typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Methoxyphenyl)-3-methylmorpholine can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(4-Methoxyphenyl)-3-methylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed

Oxidation: N-oxides of 2-(4-Methoxyphenyl)-3-methylmorpholine.

Reduction: Secondary amines and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives of the compound.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.

相似化合物的比较

2-(3-Fluorophenyl)-3-methylmorpholine (3-FPM)

- Substituents : 3-Fluorophenyl (2-position), 3-methyl (morpholine ring).

- Biological Activity: Acts as a substrate-type monoamine releaser with high selectivity for dopamine (DAT) and norepinephrine (NET) transporters. Lower potency at serotonin transporters (SERT) compared to methyl-substituted analogs .

- Physicochemical Properties: Molecular weight = 195.23 g/mol (C₁₁H₁₄FNO).

2-(4-Fluorophenyl)-3-methylmorpholine (4-FPM)

2-(4-Methylphenyl)-3-methylmorpholine (4-MPM)

- Substituents : 4-Methylphenyl (2-position), 3-methyl (morpholine ring).

- Biological Activity : Enhanced SERT potency due to the methyl group’s steric and electronic effects, suggesting that alkyl substituents improve transporter interaction .

Functional Analogues in Fluorescence and Bioactivity

Quinazoline Derivatives with 4-Methoxyphenyl Groups

- Example : Compound 5d (2-(4-methoxyphenyl)-4-(4-fluorophenyl)quinazoline).

- Fluorescence Properties : Exhibits strong emission at λem = 480–495 nm with a Stokes shift of ~130 nm. The 4-methoxyphenyl group enhances π→π* transition efficiency, leading to higher quantum yields compared to fluorine- or alkyl-substituted analogs .

- Comparison : The methoxy group’s electron-donating nature in 2-(4-Methoxyphenyl)-3-methylmorpholine may similarly enhance electronic delocalization, though its morpholine ring (vs. quinazoline) would alter conjugation pathways .

Thiazole-Based HIV-1 RT Inhibitors

- Example : EMAC2056 (2-[2-({4-methoxy-[1,1′-biphenyl]-3-yl}methylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole).

- Bioactivity : Dual inhibition of HIV-1 RT polymerase and ribonuclease, attributed to the 4-methoxyphenyl moiety’s role in binding pocket interactions .

- Comparison : While 2-(4-Methoxyphenyl)-3-methylmorpholine lacks a thiazole core, its methoxy group may similarly enhance binding affinity in therapeutic targets through polar interactions .

Data Table: Key Properties of Selected Compounds

Critical Analysis of Substituent Effects

- Electron-Donating vs.

- Steric Effects : The 3-methyl group on the morpholine ring may improve metabolic stability by blocking oxidative sites, a feature shared across methyl-substituted analogs .

- Positional Isomerism: Para-substitution (e.g., 4-methoxy vs. 4-fluoro) optimizes spatial alignment for target engagement, as seen in HIV inhibitors and monoamine transporter ligands .

生物活性

2-(4-Methoxyphenyl)-3-methylmorpholine (CAS No. 100369-95-7) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxyphenyl)-3-methylmorpholine includes a morpholine ring substituted with a methoxyphenyl group and a methyl group. This configuration contributes to its unique biological properties.

Biological Activity Overview

Research indicates that 2-(4-Methoxyphenyl)-3-methylmorpholine exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- CNS Activity : Some derivatives of morpholine have been associated with central nervous system (CNS) stimulant effects, which could be relevant in treating neurological disorders.

The biological activity of 2-(4-Methoxyphenyl)-3-methylmorpholine is believed to involve interactions with specific molecular targets, including enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways in the CNS.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various morpholine derivatives, including 2-(4-Methoxyphenyl)-3-methylmorpholine. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-Methoxyphenyl)-3-methylmorpholine | 32 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 8 | Staphylococcus aureus |

Anticancer Activity

In vitro studies on cancer cell lines revealed that 2-(4-Methoxyphenyl)-3-methylmorpholine exhibited cytotoxic effects, with IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of morpholine derivatives in treating infections caused by resistant bacterial strains. The study highlighted the effectiveness of 2-(4-Methoxyphenyl)-3-methylmorpholine in reducing bacterial load in infected patients.

- Case Study on Anticancer Potential : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis, suggesting its potential role in cancer therapy.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。